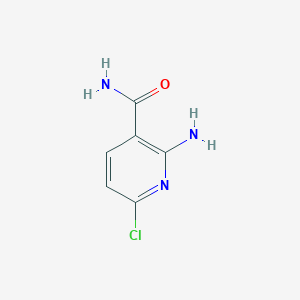

2-Amino-6-chloronicotinamide

Vue d'ensemble

Description

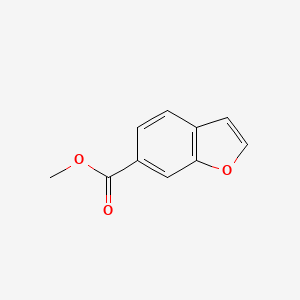

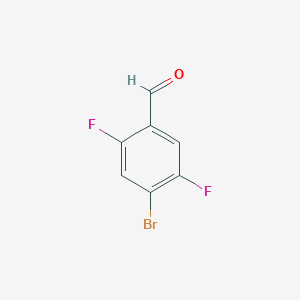

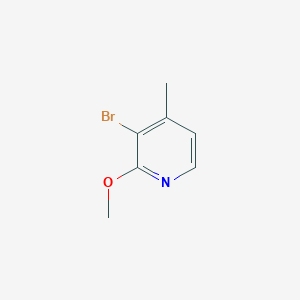

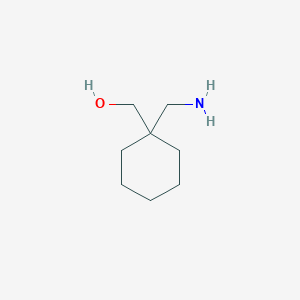

2-Amino-6-chloronicotinamide is a useful research compound. Its molecular formula is C6H6ClN3O and its molecular weight is 171.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Applications in Organic Chemistry 2-Amino-6-chloronicotinamide serves as a crucial intermediate in the synthesis of various organic compounds. Research by Wu Yang, Yufeng Wang, and James R Corte (2003) showcases its application in the efficient synthesis of 2-aryl-6-chloronicotinamides through regioselective Suzuki coupling. This process highlights the chemical's role in creating compounds with potential applications in medicinal chemistry and material science, offering a pathway to synthesize a range of arylated nicotinamide derivatives with high regioselectivity and yield (Wu et al., 2003).

Biocatalysis for Agrochemical and Pharmaceutical Intermediates The compound's utility extends into biocatalysis, where it acts as a substrate in enzymatic reactions for producing valuable chemicals. R. Zheng et al. (2018) explored its use in the biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase for the production of 2-chloronicotinic acid, a significant building block for agrochemicals and pharmaceuticals. Their findings demonstrate the potential of biocatalysis as an efficient, green alternative to chemical synthesis, leveraging the specific activity of enzymes towards substrates like this compound (Zheng et al., 2018).

Innovations in Electrocatalysis A. Gennaro et al. (2004) investigated the electrosynthesis of 6-aminonicotinic acid, a product of electrochemical reduction of 2-amino-5-chloropyridine, showcasing another facet of this compound's significance in synthetic chemistry. Their work points to innovative methods in organic synthesis, emphasizing the role of electrocatalysis under mild conditions and offering a new avenue for the synthesis of nicotinic acid derivatives (Gennaro et al., 2004).

Exploration in Medicinal Chemistry Further research delves into the exploration of this compound derivatives for potential applications in medicinal chemistry, such as the study by Chen Yu et al. (2021), which synthesized a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Some of these derivatives exhibited significant herbicidal activity, demonstrating the versatility of this compound in the development of new herbicides and potentially other pharmacologically active compounds (Yu et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

It is used in the preparation of azd8055 , a compound that has been utilized in clinical trials focused on the treatment of cancer, lymphomas, solid tumors, malignant glioma, and brainstem glioma .

Mode of Action

Given its use in the synthesis of azd8055 , it may be inferred that it contributes to the overall mechanism of action of this compound

Biochemical Pathways

It’s worth noting that the compound it helps synthesize, azd8055, is involved in the mtor pathway, which plays a crucial role in cell growth, proliferation, and survival .

Result of Action

As a precursor to azd8055, it may contribute to the therapeutic effects of this compound, which include inhibiting the growth of cancer cells .

Analyse Biochimique

Biochemical Properties

2-Amino-6-chloronicotinamide plays a significant role in biochemical reactions, particularly in the synthesis of 2-chloronicotinic acid. It interacts with various enzymes, including amidases, which catalyze the hydrolysis of 2-chloronicotinamide to produce 2-chloronicotinic acid. The amidase from Pantoea species has been engineered to improve its catalytic efficiency for this reaction . The interaction between this compound and amidase involves the enzyme’s active site, where the chlorine substituent on the pyridine ring affects the enzyme’s activity due to steric and electronic effects.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound’s interaction with amidases can lead to the production of 2-chloronicotinic acid, which is involved in the synthesis of pharmaceuticals and agrochemicals . The presence of this compound in cells can modulate the activity of enzymes and proteins, thereby impacting cellular functions and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with amidases, which catalyze the hydrolysis of the compound to produce 2-chloronicotinic acid. The enzyme’s active site contains key residues that facilitate the nucleophilic attack on the carbonyl carbon of this compound . The chlorine substituent on the pyridine ring influences the enzyme’s catalytic efficiency by affecting the orientation and binding of the substrate. Additionally, mutations in the enzyme can enhance its activity and substrate specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that the engineered amidase from Pantoea species can maintain its catalytic activity over extended periods, allowing for efficient production of 2-chloronicotinic acid . Long-term exposure to this compound in cell cultures can lead to changes in cellular function and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . Studies on animal models have shown that the compound’s impact on cellular and metabolic processes is dose-dependent, with threshold effects observed at specific concentrations.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of 2-chloronicotinic acid. The compound interacts with amidases, which catalyze its hydrolysis to produce the acid . This reaction is a key step in the metabolic pathway, and the presence of this compound can influence the flux of metabolites and the levels of intermediates in the pathway. The compound’s interaction with enzymes and cofactors plays a crucial role in regulating metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound can affect its accumulation and activity, influencing cellular functions and metabolic pathways.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects on enzyme activity and metabolic processes . The localization of this compound can impact its function and interactions with other biomolecules, contributing to its overall biochemical properties.

Propriétés

IUPAC Name |

2-amino-6-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,8,10)(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXHKUYBBAQDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626865 | |

| Record name | 2-Amino-6-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64321-24-0 | |

| Record name | 2-Amino-6-chloropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1291410.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)